molecular formula C17H15NO3 B2472608 ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate CAS No. 304896-34-2

ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate

Cat. No.: B2472608
CAS No.: 304896-34-2
M. Wt: 281.311
InChI Key: VZZTVXVRLVXZDA-GXDHUFHOSA-N
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Description

Ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate (molecular formula: C₁₈H₁₅NO₃; molecular weight: 293.32 g/mol) is a cyanoacrylate derivative featuring a furan ring substituted with a 4-methylphenyl group at the 5-position and an electron-withdrawing cyano group. This compound is a key intermediate in synthesizing pharmacologically active prop-2-enoylamides and prop-2-enoates . Its crystal structure exhibits a syn-periplanar conformation across the C=C bond, with weak intermolecular C–H···C interactions stabilizing the lattice .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-3-20-17(19)14(11-18)10-15-8-9-16(21-15)13-6-4-12(2)5-7-13/h4-10H,3H2,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZTVXVRLVXZDA-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 5-(4-methylphenyl)furan-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the furan moiety into furanones (γ-lactones). This reaction is critical for generating intermediates in pharmaceutical synthesis.

Key Conditions:

  • Solvent: Acidic aqueous medium (e.g., H₂SO₄/H₂O)

  • Temperature: 60–80°C

Thermodynamic Insight:
The standard molar enthalpy of formation (ΔfH°(g)) for related derivatives, such as ethyl-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate, is -149.00 kJ/mol . This value indicates moderate stability, favoring oxidative transformations under energetic conditions.

Reduction Reactions

The cyano group (-C≡N) is reduced to a primary amine (-CH₂NH₂) using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd). This reaction expands the compound’s utility in synthesizing bioactive amines.

Example Reaction:

-C≡NLiAlH₄-CH₂NH₂\text{-C≡N} \xrightarrow{\text{LiAlH₄}} \text{-CH₂NH₂}

Key Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Temperature: 0–25°C

Substitution Reactions

The ester group participates in nucleophilic acyl substitution. For example, hydrolysis with aqueous NaOH yields the corresponding carboxylic acid:

-COOEtNaOH/H₂O-COOH\text{-COOEt} \xrightarrow{\text{NaOH/H₂O}} \text{-COOH}

Key Conditions:

  • Reflux in alkaline or acidic media

  • Reaction time: 4–6 hours

Electrophilic Aromatic Substitution

The 4-methylphenyl group attached to the furan ring undergoes electrophilic substitution (e.g., nitration or sulfonation). The methyl group directs incoming electrophiles to the meta position relative to itself.

Example Nitration:

C₆H₄-CH₃HNO₃/H₂SO₄C₆H₃(NO₂)-CH₃\text{C₆H₄-CH₃} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{C₆H₃(NO₂)-CH₃}

Thermodynamic Data and Reaction Feasibility

Thermochemical studies using bomb calorimetry and Knudsen effusion methods provide insights into reaction energetics :

PropertyValue (kJ/mol)
Enthalpy of Sublimation (ΔsubH)130.5 ± 6.6
Enthalpy of Formation (ΔfH°(g))-149.00 (experimental)
Enthalpy of Formation (ΔfH°(g), calculated)-146.87 (Benson’s scheme)

The small discrepancy between experimental and calculated ΔfH°(g) (2.13 kJ/mol) validates the reliability of Benson’s additive scheme for predicting reaction thermodynamics .

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Formula : C16H15N1O2
CAS Number : 304896-34-2

The compound is synthesized primarily through the Knoevenagel condensation reaction , which involves the reaction of ethyl cyanoacetate with 5-(4-methylphenyl)furan-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions in solvents like ethanol or methanol. This method allows for the formation of the compound with high yield and purity.

Chemistry

Ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate serves as a building block in organic synthesis , facilitating the creation of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with potential applications.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties . The structural features, including the cyano group and furan ring, contribute to its biological activity. The cyano group acts as an electrophile, while the furan ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activities and receptor functions.

Antimicrobial Properties

Studies have shown that derivatives of furan compounds, including this one, demonstrate significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics.

Anticancer Activity

Several investigations highlight the anticancer potential of this compound. It may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anticancer Study

A notable study evaluated the anticancer effects of this compound on various human tumor cell lines. The compound exhibited significant growth inhibition rates, indicating its potential as a therapeutic agent.

Antimicrobial Efficacy

Research conducted on similar furan derivatives revealed their effectiveness against multiple bacterial strains. These findings suggest that this compound could be explored further for its antibiotic properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a broader class of α-cyanoacrylates with aromatic heterocyclic substituents. Key analogs and their distinguishing features are summarized below:

Compound Name Substituent on Furan/Thiophene Heteroatom Key Structural Features Reference(s)
Ethyl (2E)-2-cyano-3-(furan-2-yl)acrylate None O (furan) Planar conformation; ethyl group out of plane; weak C–H···C interactions
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)acrylate None S (thiophene) Similar planar conformation; higher density (1.247 g/cm³) due to sulfur atom
Ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoate 2,4-Dichlorophenyl O (furan) Electron-withdrawing Cl groups enhance reactivity; molecular weight: 325.17 g/mol
Ethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate 4-Nitrophenyl O (furan) Nitro group increases polarity; used in high-throughput synthesis pipelines
Prop-2-en-1-yl 2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate 4-Methylphenyl (propenyl ester) O (furan) Propenyl ester increases molecular weight (293.32 → 307.34 g/mol); alters solubility

Key Observations :

  • The 4-methylphenyl substituent in the target compound enhances steric bulk and hydrophobic interactions compared to unsubstituted furan analogs .
  • Replacement of furan with thiophene (S instead of O) increases density and may alter electronic properties due to sulfur’s polarizability .
  • Electron-withdrawing groups (e.g., nitro, chloro) improve reactivity in cross-coupling reactions but reduce thermal stability .

Thermodynamic Properties

Experimental data for the target compound and its phenyl derivative (PhECFP) were obtained via adiabatic calorimetry:

Compound Phase Heat Capacity Range (J/mol·K) Melting Point (°C) ΔHfusion (kJ/mol) Reference(s)
Target compound (I) Crystal 78–370 K 79–82 22.5 ± 0.3
Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate Crystal 5–80 K 68–71 18.9 ± 0.2
PhECFP (phenyl derivative) Crystal 78–370 K 85–88 25.1 ± 0.4

Insights :

  • The 4-methylphenyl group in the target compound increases melting point and enthalpy of fusion compared to unsubstituted furan analogs, suggesting stronger intermolecular interactions .
  • Low-temperature heat capacities correlate with molecular flexibility; bulky substituents restrict motion, raising heat capacity at higher temperatures .

Biological Activity

Ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate is an organic compound belonging to the class of enoate esters, characterized by a cyano group, a furan ring, and a methylphenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 5-(4-methylphenyl)furan-2-carbaldehyde, facilitated by a base such as piperidine or pyridine under reflux conditions in solvents like ethanol or methanol .

Chemical Structure:

  • Molecular Formula: C16H15N1O2
  • CAS Number: 304896-34-2

The biological activity of this compound is attributed to its structural features. The cyano group acts as an electrophile, while the furan ring can engage in π-π interactions with aromatic residues in proteins. This interaction can modulate enzyme activities and receptor functions, leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of furan compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Several studies have highlighted the anticancer potential of furan derivatives. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the furan ring is believed to enhance its interaction with cellular targets involved in cancer pathways .

Case Studies

  • Anticancer Study :
    • A study evaluated the cytotoxic effects of various furan derivatives on human cancer cell lines. This compound was found to induce apoptosis in breast cancer cells, showing promise as a lead compound for further development .
  • Antimicrobial Efficacy :
    • In a comparative study of several furan derivatives against Gram-positive and Gram-negative bacteria, this compound displayed notable antibacterial activity, particularly against Staphylococcus aureus .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl (2E)-3-(furan-2-yl)prop-2-enoateStructureModerate antibacterial
Ethyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoateStructureAnticancer properties
Ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoateStructureAntioxidant activity

The unique structural features of this compound contribute to its distinct biological properties compared to similar compounds.

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